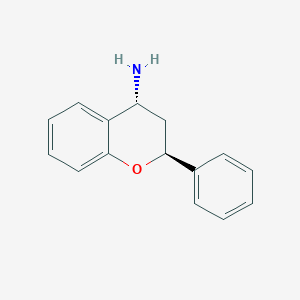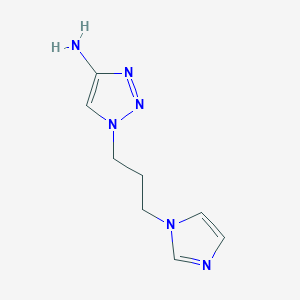
1-(3-(1h-Imidazol-1-yl)propyl)-1h-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both imidazole and triazole rings These structures are known for their significant roles in medicinal chemistry due to their biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia.
Formation of the Triazole Ring: The triazole ring is often formed via a click reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Linking the Rings: The final step involves linking the imidazole and triazole rings through a propyl chain, which can be achieved using appropriate alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
科学研究应用
1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly for its anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism of action of 1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets. The imidazole and triazole rings can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, such as DNA synthesis or protein function, which is particularly useful in antimicrobial and anticancer applications.
相似化合物的比较
Similar Compounds
1H-Imidazole: Known for its broad range of biological activities, including antifungal and antibacterial properties.
1,2,3-Triazole: Widely used in medicinal chemistry for its stability and ability to form strong hydrogen bonds.
Benzimidazole: Another heterocyclic compound with significant biological activity, used in various pharmaceuticals.
Uniqueness
1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine is unique due to the combination of imidazole and triazole rings, which can provide synergistic effects in its biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H12N6 |
|---|---|
分子量 |
192.22 g/mol |
IUPAC 名称 |
1-(3-imidazol-1-ylpropyl)triazol-4-amine |
InChI |
InChI=1S/C8H12N6/c9-8-6-14(12-11-8)4-1-3-13-5-2-10-7-13/h2,5-7H,1,3-4,9H2 |
InChI 键 |
MNPUPWSMUYKCBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=N1)CCCN2C=C(N=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


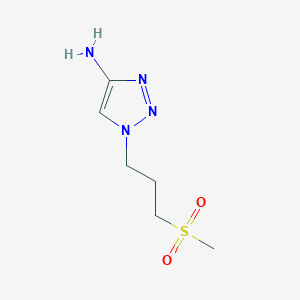
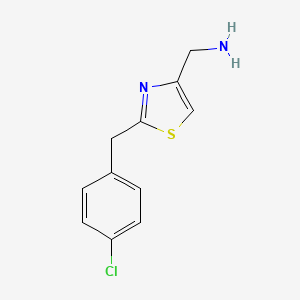
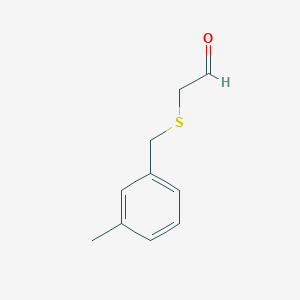
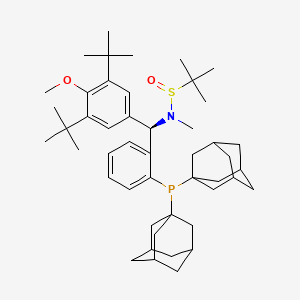

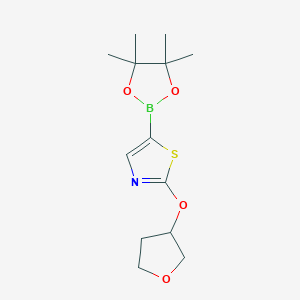


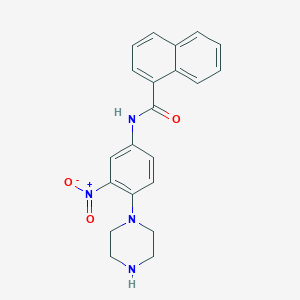
![2-(Azidomethyl)bicyclo[2.2.1]heptane](/img/structure/B13642640.png)
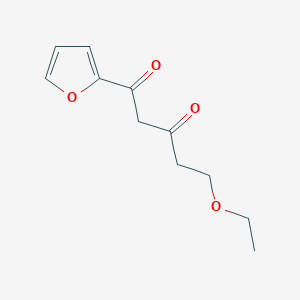
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid](/img/structure/B13642648.png)

